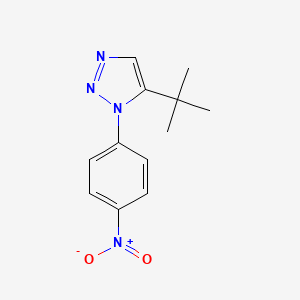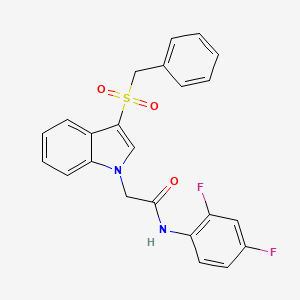
3-chloro-4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Halogen Substitution Enhances Endothelin Antagonist Activity
Research on similar sulfonamide derivatives, like N-(isoxazolyl)sulfonamide, has shown that halogen substitution can significantly increase binding affinity for endothelin receptors. This enhancement is also observed in naphthalene sulfonamide endothelin antagonists, suggesting potential applications in cardiovascular research and drug development (Chan et al., 1996).
Fluorescence Chemosensing for Sn2+ Detection
A closely related compound, 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS), has been developed as a selective and sensitive fluorescence probe for Sn2+ ions in aqueous solutions. This probe's mechanism involves a fluorescence turn-on mode initiated by the reduction of -C═O into -C-OH groups upon Sn2+ addition. Its application in bioimaging demonstrates potential for detecting Sn2+ in living cells and distinguishing between cancerous and normal cells (Ravichandiran et al., 2020).
Enhancement of Drug Metabolizing Enzymes
Chlorinated naphthalenes, similar in structure to the compound of interest, have been found to induce enzymes catalyzing drug hydroxylation or glucuronidation in rat liver. This suggests potential research applications in studying the impact of such compounds on drug metabolism and detoxification processes (Ahotupa & Aitio, 1980).
Environmental Persistence and Toxicity of Chloronaphthalenes
Studies on polychlorinated naphthalenes, which share structural similarities with the compound , have highlighted their environmental persistence, widespread pollution, and potential toxicity mediated by the aryl hydrocarbon receptor. This information is crucial for assessing the environmental impact and safety of related chemical compounds (Falandysz, 1998).
Anticancer Catalysts and Transfer Hydrogenation
RuII sulfonamidoethylenediamine complexes, including derivatives with naphthalen-2-ylmethyl substituents, have been studied for their ability to catalyze the reduction of NAD+ to 1,4-NADH, showing potential applications in biochemistry and cancer research. These complexes also exhibit antiproliferative activity against human ovarian cancer cells, indicating their potential as anticancer agents (Chen et al., 2018).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c19-16-10-13(8-9-17(16)20)25(23,24)21-11-18(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,21-22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYREVROQQFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)
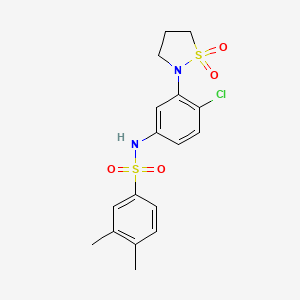
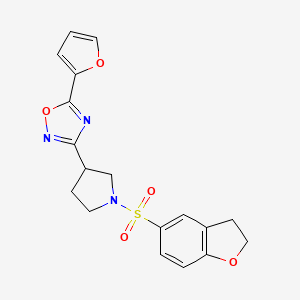
![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)
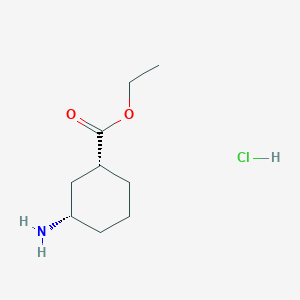
![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)
![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)
![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)
